1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary target of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine is associated with pain relief . The compound seems to interact with the peripheral sensory trigeminal nerves, which are known to be pain-sensitive .
Mode of Action
The compound’s interaction with its targets results in a potent analgesic efficacy . It appears to depress peripheral and centrally mediated pain through opioid-independent systems . This suggests that the compound may interact with various receptors or ion channels involved in pain signaling.
Biochemical Pathways
Given its analgesic effects, it is likely that it influences pathways involved in pain perception and response .
Result of Action
The compound has been found to display potent analgesic efficacy, with an ultrashort to long duration of action . In the presence of naloxone, a medication used to block the effects of opioids, it displayed a pain-relieving effect . This suggests that the compound may have a significant impact on reducing pain signals.
Biochemical Analysis
Biochemical Properties
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and apoptosis . The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of downstream proteins such as cyclin D1 and survivin, which are crucial for cell cycle progression and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In breast cancer cells, this compound demonstrates dose-dependent suppression of cell viability and induces potent apoptotic activity . The treatment with this compound results in the downregulation of phosphorylated STAT3 and its downstream proteins, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of STAT3 phosphorylation . This compound binds to the SH2 domain of STAT3, preventing its activation and subsequent dimerization. The inhibition of STAT3 activity leads to the downregulation of target genes involved in cell survival and proliferation, such as cyclin D1 and survivin . Additionally, this compound induces apoptosis through SHP-1 dependent STAT3 inactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with no significant degradation observed over a 48-hour period . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of STAT3 activity and prolonged apoptotic effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits STAT3 phosphorylation and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . Additionally, this compound exhibits preferential localization in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with STAT3 and other signaling molecules . The presence of specific targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical properties and cellular effects .
Preparation Methods
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves multiple steps One common method starts with the preparation of the intermediate 1-chloro-4-(trifluoromethyl)benzene This intermediate is then subjected to cyclopropanation reactions to introduce the cyclopropane ringIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to maximize yield and purity .
Chemical Reactions Analysis
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand the effects of trifluoromethyl and cyclopropane groups on biological activity.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: Lacks the cyclopropane ring and amine group, making it less versatile in chemical reactions.
4-Chloro-2-(trifluoromethyl)aniline: Contains an aniline group instead of a cyclopropane ring, leading to different reactivity and applications.
Fluoxetine: A well-known antidepressant that contains a trifluoromethyl group, but with a different overall structure and pharmacological profile
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPVKCIFNZGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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